N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea
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Overview
Description
N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of compound X involves the inhibition of various enzymes and receptors in the central nervous system. It has been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to an increase in their concentration in the synaptic cleft. Additionally, compound X has been found to bind to various receptors, including the serotonin and dopamine receptors, leading to their modulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are diverse and depend on the specific application. In the central nervous system, compound X has been found to modulate neurotransmitter release, leading to changes in synaptic transmission and neuronal activity. In cancer cells, compound X has been shown to induce cell death and inhibit tumor growth. Additionally, compound X has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its specificity for certain receptors and enzymes, allowing for targeted modulation of specific signaling pathways. Additionally, compound X has been found to have relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using compound X is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of compound X. One area of interest is the development of new cancer therapies based on the anti-tumor effects of compound X. Additionally, further studies are needed to elucidate the specific mechanisms of action of compound X in the central nervous system and to identify potential drug targets for the treatment of neurological disorders. Finally, the development of new synthetic methods for the production of compound X may lead to more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of compound X involves the reaction of 4-chloro-3-methylphenyl isocyanate with 3-(3,4-dihydro-2(1H)-isoquinolinyl)propylamine. The resulting product is purified using column chromatography to obtain pure compound X.
Scientific Research Applications
Compound X has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. It has been found to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal activity. In cancer research, compound X has been shown to have anti-tumor effects and may be a potential candidate for the development of new cancer therapies. Additionally, compound X has been studied as a potential drug target for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-13-18(7-8-19(15)21)23-20(25)22-10-4-11-24-12-9-16-5-2-3-6-17(16)14-24/h2-3,5-8,13H,4,9-12,14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSNSVSJFFNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCCCN2CCC3=CC=CC=C3C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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